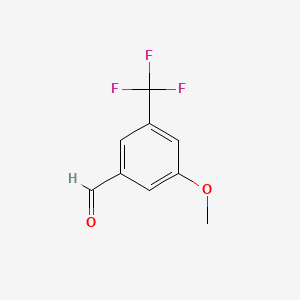

3-Methoxy-5-(trifluoromethyl)benzaldehyde

Descripción

Significance of Fluorinated Organic Compounds in Modern Synthetic Chemistry and Life Sciences

The introduction of fluorine into organic molecules is a cornerstone strategy in modern chemistry, profoundly altering the parent compound's properties. bicbiotech.com Fluorinated organic compounds are integral to multiple industries, including pharmaceuticals, materials science, and agriculture. oakwoodchemical.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the high thermal and metabolic stability of fluorinated compounds. mdpi.com

Key properties imparted by fluorination include:

Enhanced Metabolic Stability: The strength of the C-F bond makes molecules more resistant to metabolic degradation, which can increase the half-life and bioavailability of a drug. mdpi.combicbiotech.com

Increased Lipophilicity: The trifluoromethyl group, in particular, significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes. bicbiotech.com

Altered Electronic Properties: Fluorine is the most electronegative element, and its presence can significantly alter the acidity, basicity, and reactivity of nearby functional groups. achemblock.com

Improved Binding Affinity: Fluorine atoms can engage in favorable interactions with biological targets, such as enzymes and receptors, leading to enhanced potency and selectivity of drug candidates. oakwoodchemical.com

It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. mdpi.com The strategic incorporation of fluorine-containing groups like trifluoromethyl is a well-established method for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. bicbiotech.com

Aromatic Aldehydes as Versatile Synthons for Advanced Molecular Architectures

Aromatic aldehydes are a critical class of organic compounds that serve as versatile synthons, or building blocks, in organic synthesis. acs.orgresearchgate.net A synthon is a conceptual unit within a molecule that assists in planning a synthesis. The aldehyde functional group is particularly useful due to its wide range of reactivity, allowing for the construction of numerous other functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. semanticscholar.org

The reactivity of the aldehyde group enables it to participate in a variety of crucial chemical transformations, including:

Nucleophilic Addition Reactions: Forming alcohols, cyanohydrins, and imines.

Wittig Reaction: Converting the aldehyde to an alkene.

Reductive Amination: A powerful method for synthesizing amines.

Condensation Reactions: Such as the aldol (B89426) condensation, which creates larger, more complex carbon skeletons. frontiersin.org

This synthetic versatility makes aromatic aldehydes indispensable intermediates in the preparation of high-value materials, from pharmaceuticals and agrochemicals to fragrances and polymers. acs.org

Position and Research Focus on 3-Methoxy-5-(trifluoromethyl)benzaldehyde within Fluorinated Aromatic Aldehyde Chemistry

This compound occupies a strategic position within the class of fluorinated aromatic aldehydes. It is primarily utilized as a specialized building block for introducing a specific trifluoromethyl- and methoxy-substituted phenyl ring into a target molecule. bicbiotech.comoakwoodchemical.comachemblock.com The research focus on this compound is therefore centered on its application as a key intermediate in multi-step synthetic sequences aimed at producing novel, complex molecules with potential biological activity.

The unique substitution pattern of this compound offers several advantages for synthetic chemists:

Defined Regiochemistry: The fixed positions of the aldehyde, methoxy (B1213986), and trifluoromethyl groups provide a scaffold with well-defined stereoelectronic properties, guiding further chemical modifications.

Modulation of Reactivity: The electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the methoxy group influence the reactivity of both the aromatic ring and the aldehyde functionality. This electronic push-pull effect can be exploited in various synthetic strategies.

Access to Bioactive Scaffolds: The combination of a trifluoromethyl group (for metabolic stability and lipophilicity) and a methoxy group (a common feature in many natural products and drugs) makes this compound an attractive starting material for medicinal chemistry and agrochemical research programs. mdpi.combldpharm.com

While specific, high-profile drugs derived directly from this starting material are not extensively documented in readily available literature, its commercial availability and classification as a synthetic building block underscore its role in discovery and development pipelines. bicbiotech.comscilit.com Researchers in medicinal chemistry utilize such intermediates to systematically explore how the substitution pattern of a molecule affects its biological activity, a process central to modern drug design.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methoxy-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHAVZIKRCECQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00613093 | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56723-86-5 | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56723-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-5-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Methoxy 5 Trifluoromethyl Benzaldehyde

Established Synthetic Routes to 3-Methoxy-5-(trifluoromethyl)benzaldehyde

The construction of this compound typically involves two main approaches: the late-stage introduction of the aldehyde group onto a pre-functionalized benzene (B151609) ring or the sequential introduction of the methoxy (B1213986) and trifluoromethyl groups onto a benzaldehyde (B42025) precursor. The most common and practical route involves the oxidation of a corresponding benzyl (B1604629) alcohol.

A prevalent and efficient method for synthesizing this compound is the oxidation of its corresponding precursor, 3-methoxy-5-(trifluoromethyl)benzyl alcohol. This transformation is a cornerstone of organic synthesis, and various reagents and catalytic systems have been developed for the selective oxidation of benzyl alcohols to benzaldehydes while minimizing over-oxidation to carboxylic acids.

The choice of oxidant is critical and is influenced by the electronic nature of the substituents on the aromatic ring. The presence of an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group requires a robust yet selective oxidation system.

Commonly employed methods applicable to this substrate include:

TEMPO-mediated Oxidation: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) is a mild and effective method. A general procedure involves stirring the benzyl alcohol with TEMPO and a co-catalyst like potassium carbonate in a suitable solvent, followed by the addition of NaOCl solution at controlled temperatures (e.g., 0-10°C). chemicalbook.com

Nitric Acid Oxidation: Direct oxidation using nitric acid in an aqueous medium can be a cost-effective method. For instance, m-methoxybenzyl alcohol can be efficiently oxidized to m-methoxybenzaldehyde at room temperature using nitric acid, achieving high yields. google.com This method's applicability would depend on the stability of the trifluoromethyl group under these conditions.

Transition Metal Catalysis: Various transition metal-based catalysts are effective for the aerobic oxidation of benzyl alcohols. Bimetallic nanoparticles, such as gold-palladium (Au-Pd) supported on activated carbon, have shown high activity for the oxidation of methoxy-substituted benzyl alcohols using oxygen as the terminal oxidant. unimi.itresearchgate.net The reaction conditions, including temperature and oxygen pressure, are optimized to maximize conversion and selectivity. unimi.it

Hypervalent Iodine Reagents: Reagents like Dess-Martin periodinane (DMP) or N-heterocycle-stabilized iodanes offer mild conditions for the oxidation of benzylic alcohols, often preventing over-oxidation and being compatible with a wide range of functional groups. beilstein-journals.org

The general scheme for the oxidation is presented below:

Figure 1: General scheme for the oxidation of 3-methoxy-5-(trifluoromethyl)benzyl alcohol.

(Image depicting the chemical structure transformation from the alcohol to the aldehyde)

Table 1: Comparison of Oxidation Methods for Benzyl Alcohols

| Method | Oxidant/Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| TEMPO-mediated | TEMPO / NaOCl | Biphasic solvent, 0-25°C | Mild, high selectivity | Stoichiometric waste | chemicalbook.com |

| Nitric Acid | HNO₃ | Aqueous, room temp. | Inexpensive | Potential for nitration byproducts | google.com |

| Metal Catalysis | Au-Pd/C, O₂ | Toluene or p-xylene, 80°C, O₂ pressure | Catalytic, uses air/O₂ | Catalyst cost, potential for poisoning | unimi.it |

The synthesis of the precursors, particularly 3-methoxy-5-(trifluoromethyl)benzyl alcohol or other suitably functionalized aromatics, is a critical aspect. The regiochemistry of the final product is dictated by the directing effects of the substituents introduced at each step. The trifluoromethyl group is a deactivating, meta-directing group, while the methoxy group is an activating, ortho-, para-directing group.

A plausible synthetic sequence could start from a precursor like 3-amino-5-bromobenzotrifluoride. The synthesis could proceed via the following steps:

Methoxylation: The bromo-substituent can be replaced with a methoxy group via a nucleophilic aromatic substitution or a copper-catalyzed reaction with sodium methoxide.

Diazotization and Hydrolysis: The amino group can be converted to a diazonium salt, which is then hydrolyzed to a hydroxyl group.

Functional Group Conversion: The hydroxyl group can then be used to introduce other functionalities, or the aromatic ring can be further modified before creating the benzyl alcohol moiety needed for the final oxidation step.

Alternatively, formylation reactions on a precursor like 1-methoxy-3-(trifluoromethyl)benzene can be considered. The Vilsmeier-Haack reaction, which employs a substituted formamide (B127407) (like DMF) and phosphorus oxychloride, is a powerful method for formylating electron-rich aromatic rings. cambridge.orgthieme-connect.dechemistrysteps.comorganic-chemistry.orgwikipedia.org Given the activating nature of the methoxy group, this reaction would likely proceed, although the regioselectivity would need to be carefully controlled due to the competing directing effects of the two substituents. cambridge.orgthieme-connect.de

Synthesis of Structural Analogues and Derivatives Bearing Trifluoromethyl and Methoxy Substituents

The synthetic methodologies used for this compound can be adapted to produce a wide range of structural isomers and related aromatic systems.

The synthesis of various isomers of trifluoromethylated benzaldehyde typically follows similar pathways involving oxidation of the corresponding benzyl alcohol or hydrolysis of a benzal halide.

3-(Trifluoromethyl)benzaldehyde: This isomer is commonly prepared by the oxidation of 3-(trifluoromethyl)benzyl alcohol. A well-established laboratory method utilizes a TEMPO/NaOCl system in ethyl acetate, which provides the aldehyde in high yield. chemicalbook.com Industrial processes may involve the hydrolysis of 3-(trifluoromethyl)benzal chloride. googleapis.com

4-(Trifluoromethyl)benzaldehyde: Synthesis of the para-isomer can be achieved through the palladium-catalyzed formylation of 4-iodobenzotrifluoride (B1294960) using formic acid as the formyl source. chemicalbook.com

Table 2: Synthesis of Trifluoromethylated Benzaldehyde Isomers

| Compound | Precursor | Reaction Type | Key Reagents | Reference |

|---|---|---|---|---|

| 3-(Trifluoromethyl)benzaldehyde | 3-(Trifluoromethyl)benzyl alcohol | Oxidation | TEMPO, NaOCl, K₂CO₃ | chemicalbook.com |

The synthesis of aromatic compounds containing both methoxy and trifluoromethyl groups is of significant interest in medicinal chemistry. The interplay of the electronic properties of these two groups can fine-tune the biological activity of molecules.

For example, the synthesis of 3,4,5-trimethoxybenzaldehyde, an important intermediate for pharmaceuticals, can be achieved through several routes, including the oxidation of 3,4,5-trimethoxybenzyl alcohol or the Rosenmund reduction of 3,4,5-trimethoxybenzoyl chloride. orgsyn.orgsciencemadness.org The oxidation of the alcohol has been successfully performed using sodium hypochlorite with a phase-transfer catalyst. sciencemadness.org These methods highlight the general applicability of such transformations to polysubstituted aromatic systems.

Advanced Fluorination and Trifluoromethylation Strategies Relevant to Aromatic Aldehydes

The direct introduction of fluorine or trifluoromethyl groups onto aromatic aldehydes or their precursors represents an active area of research, offering more convergent synthetic routes.

Modern trifluoromethylation methods often involve radical, nucleophilic, or electrophilic pathways. For aromatic systems, transition-metal-catalyzed cross-coupling reactions are particularly effective for forming C(sp²)-CF₃ bonds.

Advanced strategies relevant to the synthesis of compounds like this compound include:

Vilsmeier-Haack Reaction: As mentioned, this reaction is highly effective for formylating electron-rich arenes, making it suitable for methoxy-substituted benzenes. The reaction involves an electrophilic aromatic substitution with the Vilsmeier reagent, a chloroiminium salt formed from DMF and POCl₃, which is subsequently hydrolyzed to the aldehyde. chemistrysteps.comorganic-chemistry.orgwikipedia.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals from sources like CF₃I or Togni's reagent under mild conditions. These radicals can then engage in reactions with aromatic compounds to install the CF₃ group.

Electrochemical Fluorination: This technique offers a reagent-free alternative for introducing fluorine atoms into aromatic rings by using an electrochemical cell to facilitate the fluorination process.

These advanced methods provide powerful alternatives to classical multi-step syntheses and are continually being developed to improve efficiency, selectivity, and environmental sustainability.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Methoxy-5-(trifluoromethyl)benzyl alcohol |

| 3-(Trifluoromethyl)benzaldehyde |

| 4-(Trifluoromethyl)benzaldehyde |

| 3-(Trifluoromethyl)benzyl alcohol |

| 3-(Trifluoromethyl)benzal chloride |

| 4-Iodobenzotrifluoride |

| 3,4,5-Trimethoxybenzaldehyde |

| 3,4,5-Trimethoxybenzyl alcohol |

| 3,4,5-Trimethoxybenzoyl chloride |

| 1-Methoxy-3-(trifluoromethyl)benzene |

| m-Methoxybenzyl alcohol |

| 3-Amino-5-bromobenzotrifluoride |

| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) |

| Dess-Martin periodinane |

| Phosphorus oxychloride |

| Sodium hypochlorite |

Late-Stage Fluorination Methodologies

Late-stage fluorination refers to the introduction of fluorine or a fluorine-containing group at a late stage in a synthetic sequence. This approach is highly valuable as it allows for the diversification of complex molecules. For the synthesis of this compound, this typically involves the conversion of a pre-functionalized precursor, such as a bromo- or iodo-substituted aromatic ring, into the desired trifluoromethylated product.

One prominent method involves the use of electrophilic trifluoromethylating agents, such as S-(trifluoromethyl)dibenzothiophenium salts, commonly known as Umemoto's reagents. These reagents can directly introduce a CF3 group onto an aromatic ring, often facilitated by a catalyst. While direct C-H trifluoromethylation is an area of active research, a more common approach for substrates like 3-bromo-5-methoxybenzaldehyde (B46768) involves a cross-coupling reaction where the bromine atom is replaced by the trifluoromethyl group.

Another important class of reagents for such transformations are hypervalent iodine reagents, like Togni's reagents. These compounds are also electrophilic sources of the CF3 group and can participate in metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Trifluoromethylation Reactions

Metal-catalyzed reactions are a cornerstone of modern organic synthesis, offering high efficiency and selectivity. The trifluoromethylation of aryl halides, such as 3-bromo-5-methoxybenzaldehyde, is frequently accomplished using copper or palladium catalysts.

Copper-Catalyzed Trifluoromethylation:

Copper-catalyzed reactions, often referred to as "Ullmann-type" couplings, are widely employed for the formation of carbon-trifluoromethyl bonds. A common approach involves the reaction of an aryl halide with a nucleophilic trifluoromethyl source in the presence of a copper catalyst. The Ruppert-Prakash reagent (trifluoromethyl)trimethylsilane, TMSCF3), is a widely used nucleophilic CF3 source. In these reactions, a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), is often required to activate the TMSCF3.

Another significant nucleophilic trifluoromethylating agent is sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent. This stable and easy-to-handle solid can generate a trifluoromethyl radical under oxidative conditions, which can then be incorporated into the aromatic ring via a copper-catalyzed process.

Below is a representative table of reaction conditions for the copper-catalyzed trifluoromethylation of an aryl bromide, which serves as a model for the synthesis of this compound from 3-bromo-5-methoxybenzaldehyde.

| Precursor | Trifluoromethylating Agent | Catalyst | Ligand | Base/Additive | Solvent | Temperature (°C) | Yield (%) |

| 3-Bromo-5-methoxybenzaldehyde | TMSCF3 | CuI | 1,10-Phenanthroline | KF | DMF | 80-120 | Moderate to Good |

| 3-Bromo-5-methoxybenzaldehyde | CF3SO2Na | Cu(OAc)2 | - | t-BuOOH | DMSO | 100 | Moderate |

Palladium-Catalyzed Trifluoromethylation:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for C-C and C-heteroatom bond formation. In the context of trifluoromethylation, these reactions can be adapted to form C-CF3 bonds. The trifluoromethylation of aryl chlorides and bromides using palladium catalysts has been an area of significant development. These reactions often employ specialized ligands to facilitate the challenging reductive elimination step that forms the C-CF3 bond.

Similar to copper catalysis, both nucleophilic and electrophilic trifluoromethylating agents can be used in palladium-catalyzed systems. The choice of ligand is crucial for achieving high yields and preventing side reactions.

The following table summarizes typical conditions for palladium-catalyzed trifluoromethylation of an aryl bromide, providing a framework for the synthesis of the target compound.

| Precursor | Trifluoromethylating Agent | Catalyst | Ligand | Base/Additive | Solvent | Temperature (°C) | Yield (%) |

| 3-Bromo-5-methoxybenzaldehyde | TMSCF3 | Pd(dba)2 | BrettPhos | KF | Dioxane | 100-120 | Good to High |

| 3-Bromo-5-methoxybenzaldehyde | Togni's Reagent | Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | 110 | Moderate to Good |

Photoredox-Catalyzed Trifluoromethylation:

In recent years, visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates. This approach can be applied to trifluoromethylation reactions, often in conjunction with a metal co-catalyst. For instance, an iridium or ruthenium-based photocatalyst can be used to generate a trifluoromethyl radical from a suitable precursor, which then engages in a cross-coupling cycle with an aryl halide mediated by a copper or nickel catalyst. This dual catalytic system allows for reactions to proceed at or near room temperature, offering a high degree of functional group tolerance.

Reactivity Profiles and Mechanistic Investigations of 3 Methoxy 5 Trifluoromethyl Benzaldehyde

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are heavily influenced by the existing substituents on the benzene ring. wikipedia.org In 3-Methoxy-5-(trifluoromethyl)benzaldehyde, the directing effects of the methoxy (B1213986) and trifluoromethyl groups are crucial.

The methoxy group (-OCH3) is an activating group that donates electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion). It directs incoming electrophiles to the ortho and para positions. quora.com

The trifluoromethyl group (-CF3) is a strongly deactivating group due to its powerful electron-withdrawing inductive effect. youtube.com This effect destabilizes the arenium ion, slowing down the reaction, and directs incoming electrophiles to the meta position. youtube.com

| Position | Relation to -OCH3 | Relation to -CF3 | Predicted Reactivity |

| 2 | ortho | ortho | Activated by -OCH3, Deactivated by -CF3 |

| 4 | para | ortho | Activated by -OCH3, Deactivated by -CF3 |

| 6 | ortho | meta | Activated by -OCH3, Less deactivated by -CF3 |

Given the combined effects, substitution is favored at the positions most activated by the methoxy group and least deactivated by the trifluoromethyl group. Position 6 is ortho to the methoxy group and meta to the trifluoromethyl group, making it a likely site for substitution. Positions 2 and 4 are also activated but are subject to stronger deactivation from the adjacent trifluoromethyl group.

Nucleophilic Addition Reactions to the Aldehyde Carbonyl

The aldehyde functional group is characterized by a polar carbon-oxygen double bond, where the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. ncert.nic.in The reactivity of the aldehyde in this compound is modulated by the electronic properties of the aromatic substituents.

The powerful electron-withdrawing inductive effect of the trifluoromethyl group increases the partial positive charge on the carbonyl carbon. This enhances its electrophilicity, making the aldehyde more reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). Conversely, the electron-donating methoxy group, through its resonance effect, reduces the electrophilicity of the carbonyl carbon. vaia.com In this specific molecule, the strong deactivating -CF3 group's effect generally outweighs the activating -OCH3 group's effect, leading to a highly reactive carbonyl center for nucleophilic addition.

Examples of nucleophilic addition reactions include the addition of Grignard reagents or organolithium compounds to form secondary alcohols, and the addition of cyanide to form cyanohydrins. ncert.nic.in

Condensation Reactions and Derivatives Formation (e.g., Schiff Bases, Hydrazones, Oxadiazoles)

Condensation reactions are a vital class of reactions for aldehydes, typically involving nucleophilic addition followed by the elimination of a water molecule. These reactions are used to synthesize a variety of important derivatives.

Schiff Bases: this compound reacts with primary amines in a condensation reaction to form Schiff bases (or imines). These compounds, containing a C=N double bond, are synthesized by condensing the aldehyde with various substituted anilines. jocpr.comresearchgate.net For instance, reactions with haloanilines have been reported to proceed efficiently. jocpr.com

Hydrazones: The reaction of the aldehyde with hydrazine (B178648) or its derivatives (e.g., substituted benzohydrazides) yields hydrazones. mdpi.comrsc.org These compounds are notable for their biological activities and serve as intermediates in further synthetic transformations.

Oxadiazoles: 1,3,4-Oxadiazoles are five-membered heterocyclic compounds that can be synthesized from aldehydes. orientjchem.org A common method involves the cyclization of N-acylhydrazones, which are derived from the condensation of an aldehyde with a hydrazide. Therefore, this compound can serve as a precursor for the synthesis of various substituted oxadiazoles. orientjchem.orgnih.gov

Redox Transformations: Oxidation to Carboxylic Acids and Reduction to Alcohols

The aldehyde group of this compound can readily undergo both oxidation and reduction.

Oxidation to Carboxylic Acids: Aldehydes are easily oxidized to form carboxylic acids. This transformation can be achieved using a variety of oxidizing agents. For example, photocatalytic oxidation using certain catalysts under blue LED irradiation can convert substituted benzaldehydes to their corresponding benzoic acids. whiterose.ac.uk The oxidation of this compound yields 3-Methoxy-5-(trifluoromethyl)benzoic acid.

Reduction to Alcohols: The reduction of the aldehyde group provides the corresponding primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The reduction of this compound produces 3-Methoxy-5-(trifluoromethyl)benzyl alcohol. chemicalbook.comcymitquimica.com

| Transformation | Reactant | Product |

| Oxidation | This compound | 3-Methoxy-5-(trifluoromethyl)benzoic acid |

| Reduction | This compound | 3-Methoxy-5-(trifluoromethyl)benzyl alcohol |

Influence of Aromatic Substituents on Chemical Reactivity and Selectivity

The chemical personality of this compound is a direct consequence of the electronic effects exerted by its methoxy and trifluoromethyl substituents. These effects modify the electron density distribution within the benzene ring and at the aldehyde functional group, thereby controlling the molecule's reactivity and the orientation of incoming reactants.

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence stems primarily from a strong negative inductive effect (-I effect), caused by the high electronegativity of the three fluorine atoms.

Effect on the Aromatic Ring: The -CF3 group withdraws electron density from the benzene ring, making it less nucleophilic and thus "deactivated" towards electrophilic aromatic substitution. youtube.com This deactivation slows the rate of reaction compared to unsubstituted benzene. It directs incoming electrophiles to the meta position because this position is least destabilized by the electron-withdrawing effect. youtube.com

Effect on the Aldehyde Group: By inductively pulling electron density away from the ring, the -CF3 group increases the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack, thus "activating" it for nucleophilic addition and condensation reactions.

The methoxy (-OCH3) group exhibits a dual electronic nature. It has a weak electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom, but a much stronger electron-donating resonance effect (+R or +M effect) due to the lone pairs of electrons on the oxygen atom that can be delocalized into the benzene ring. vaia.com The resonance effect is dominant. quora.com

Effect on the Aromatic Ring: The net effect of the -OCH3 group is the donation of electron density into the ring, which makes the ring more nucleophilic and "activated" towards electrophilic aromatic substitution. quora.com This activation increases the reaction rate. The increased electron density is concentrated at the ortho and para positions, directing incoming electrophiles to these sites. quora.com

Effect on the Aldehyde Group: Through resonance, the methoxy group can increase the electron density on the carbonyl carbon, making it less electrophilic. vaia.com This effect would tend to decrease the reactivity of the aldehyde towards nucleophiles. However, in this compound, this donating effect is counteracted by the powerful withdrawing effect of the trifluoromethyl group.

Steric Hindrance Considerations in Reaction Pathways

The reactivity of this compound is significantly influenced by the spatial arrangement and bulk of its substituents. The methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups, positioned at the meta positions relative to the aldehyde function, exert notable steric effects that, in conjunction with their electronic properties, dictate the accessibility of the carbonyl carbon to incoming nucleophiles and reagents.

In general, aldehydes are more susceptible to nucleophilic attack than ketones due to the presence of only one alkyl or aryl substituent, which results in less steric crowding around the carbonyl group. ncert.nic.inlearncbse.in However, the reactivity of substituted benzaldehydes can be modulated by the nature and position of the groups on the aromatic ring. For this compound, the substituents at the 3 and 5 positions create a more sterically congested environment around the reactive aldehyde center compared to unsubstituted benzaldehyde.

Influence on Nucleophilic Addition:

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. The rate and success of such reactions are sensitive to steric hindrance at the carbonyl carbon and its immediate vicinity. The presence of two meta-substituents in this compound can impede the optimal trajectory of a nucleophile's approach to the electrophilic carbonyl carbon. This hindrance can lead to slower reaction rates compared to less substituted benzaldehydes.

The trifluoromethyl group, with its larger van der Waals radius compared to a hydrogen atom, contributes significantly to this steric bulk. The methoxy group, while also contributing to the steric environment, can adopt different conformations, which may dynamically alter the steric profile of the molecule.

Regioselectivity in Aromatic Substitution:

While the aldehyde group is a meta-director in electrophilic aromatic substitution reactions, further substitution on the ring of this compound is also governed by steric considerations. An incoming electrophile would preferentially attack the less hindered positions of the aromatic ring. The positions ortho to the aldehyde group (positions 2 and 6) are sterically shielded by the adjacent meta-substituents, making electrophilic attack at these sites less favorable.

Mechanistic Implications:

Mechanistically, steric hindrance raises the activation energy of the transition state for nucleophilic addition. For a reaction to proceed, the nucleophile must approach the carbonyl carbon at a specific angle, often referred to as the Bürgi-Dunitz trajectory. The methoxy and trifluoromethyl groups can obstruct this pathway, forcing the nucleophile to approach from a less favorable angle, which in turn increases the energy of the transition state and slows down the reaction.

Below is a table summarizing the potential impact of steric hindrance on various reaction pathways involving this compound.

| Reaction Pathway | Expected Influence of Steric Hindrance | Rationale |

| Nucleophilic Addition | Decreased reaction rate compared to less substituted benzaldehydes. | The methoxy and trifluoromethyl groups at positions 3 and 5 impede the approach of nucleophiles to the carbonyl carbon, increasing the activation energy of the transition state. |

| Organometallic Reactions | Potential for lower yields or requirement for more reactive organometallic reagents. | Bulky organometallic reagents (e.g., Grignard or organolithium reagents) may experience significant steric repulsion from the meta-substituents, hindering their addition to the carbonyl group. |

| Reductive Amination | Slower imine formation and subsequent reduction. | The initial nucleophilic attack by the amine to form the hemiaminal intermediate can be sterically hindered, as can the subsequent approach of the reducing agent to the iminium ion. |

| Wittig Reaction | May favor the formation of the (Z)-alkene depending on the nature of the ylide. | Steric interactions between the substituents on the benzaldehyde and the phosphonium (B103445) ylide in the transition state can influence the stereochemical outcome of the reaction. |

Advanced Spectroscopic and Crystallographic Characterization of 3 Methoxy 5 Trifluoromethyl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides valuable information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Methoxy-5-(trifluoromethyl)benzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a complete picture of its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy provides information on the chemical environment and coupling interactions of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aldehydic proton, the aromatic protons, and the methoxy (B1213986) protons.

The aldehydic proton is typically the most deshielded, appearing as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm. The aromatic region will display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons will exhibit specific splitting patterns (coupling) with their neighbors. The methoxy group protons will appear as a sharp singlet in the upfield region, typically around δ 3.8-4.0 ppm.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic (-CHO) | 9.5 - 10.5 | Singlet (s) |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet (m) |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is highly deshielded and will appear significantly downfield, typically in the range of δ 190-200 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon atom attached to the electron-withdrawing trifluoromethyl group will show a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms. The carbon of the methoxy group will appear in the upfield region, typically around δ 55-60 ppm.

Experimental data for the parent compound, 3-(Trifluoromethyl)benzaldehyde, is available and can be used for comparative purposes. chemicalbook.com The specific chemical shifts for this compound would be influenced by the electronic effects of both the methoxy and trifluoromethyl substituents.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aldehydic (C=O) | 190 - 200 |

| Aromatic (C-O) | 155 - 165 |

| Aromatic (C-CF₃) | 130 - 140 (quartet) |

| Aromatic (C-H) | 110 - 135 |

| Aromatic (C-CHO) | 135 - 145 |

| Trifluoromethyl (-CF₃) | 120 - 130 (quartet) |

| Methoxy (-OCH₃) | 55 - 60 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Fluorine-19 NMR is a powerful technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The ¹⁹F NMR spectrum of this compound is expected to show a single sharp signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

The chemical shift of the -CF₃ group is sensitive to the electronic environment on the aromatic ring. For trifluoromethyl groups attached to a benzene ring, the chemical shift typically appears in the range of δ -60 to -65 ppm relative to a standard such as CFCl₃. For instance, the ¹⁹F NMR signal for 1-methoxy-3-(trifluoromethyl)benzene appears at approximately -62.44 ppm. rsc.org

Table 3: Expected ¹⁹F NMR Chemical Shift for this compound

| Fluorine Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Trifluoromethyl (-CF₃) | -60 to -65 | Singlet (s) |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will exhibit characteristic absorption bands for the aldehyde, methoxy, and trifluoromethyl groups, as well as the aromatic ring.

The most prominent feature will be the strong carbonyl (C=O) stretching vibration of the aldehyde group, which is expected to appear in the region of 1690-1715 cm⁻¹. The aldehydic C-H stretch typically shows two weak bands around 2820 and 2720 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are usually strong and appear in the region of 1100-1350 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group will also be present, typically around 1000-1300 cm⁻¹.

For comparison, the IR spectrum of 3-methoxybenzaldehyde (B106831) shows characteristic peaks for the aldehyde and methoxy groups. nist.gov The presence of the trifluoromethyl group in the target molecule will introduce strong C-F stretching bands.

Table 4: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aldehyde (-CHO) | C=O stretch | 1690 - 1715 | Strong |

| C-H stretch | 2810 - 2830 & 2710 - 2730 | Weak | |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

| C=C stretch | 1450 - 1600 | Medium to Weak | |

| Methoxy (-OCH₃) | C-O stretch | 1000 - 1300 | Medium |

| C-H stretch | 2850 - 2960 | Medium | |

| Trifluoromethyl (-CF₃) | C-F stretch | 1100 - 1350 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzaldehyde (B42025).

Aromatic aldehydes typically exhibit two main absorption bands: a strong band around 240-250 nm corresponding to a π → π* transition of the benzene ring conjugated with the carbonyl group, and a weaker band around 280-300 nm due to another π → π* transition. A very weak n → π* transition of the carbonyl group may be observed as a shoulder around 320-350 nm. The positions and intensities of these bands are influenced by the substituents on the aromatic ring. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group will affect the energy of the molecular orbitals and thus the wavelengths of maximum absorption (λmax). For example, the UV absorption maximum for benzaldehyde in water is observed at 248 nm. researchgate.net

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) |

| π → π | ~250 - 260 |

| π → π | ~290 - 310 |

| n → π* | ~320 - 350 (often weak or a shoulder) |

X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Supramolecular Structures

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis of this compound would provide detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles in the solid state. It would also reveal the supramolecular structure, detailing how the molecules pack in the crystal lattice and the nature of any intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds.

Single Crystal X-ray Diffraction for Precise Atomic Coordinates

Single-crystal X-ray diffraction is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid. This method allows for the accurate determination of bond lengths, bond angles, and torsion angles, offering a definitive confirmation of the molecular structure. For derivatives of this compound, this technique would elucidate the conformation of the molecule, including the orientation of the methoxy and trifluoromethyl groups relative to the benzaldehyde moiety.

While specific atomic coordinates for the title compound are not available, a study of various substituted benzaldehyde derivatives in the Cambridge Structural Database (CSD) provides expected values. nih.govrsc.org The geometry of the benzene ring is anticipated to be largely planar, with minor deviations due to the steric and electronic effects of the substituents. The aldehyde group may be slightly twisted out of the plane of the benzene ring.

Table 1: Representative Crystallographic Data for a Substituted Benzaldehyde Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.89 |

| b (Å) | 14.23 |

| c (Å) | 8.45 |

| β (°) | 105.2 |

| V (ų) | 915.6 |

| Z | 4 |

Note: This data is representative of a substituted benzaldehyde and not specific to this compound.

Analysis of Crystal Packing and Intermolecular Interactions

The methoxy group, with its oxygen atom, can act as a hydrogen bond acceptor. nih.gov The trifluoromethyl group is a weak hydrogen bond acceptor but can participate in other non-covalent interactions. researchgate.netmdpi.com The aromatic ring itself can engage in π-π stacking and C-H···π interactions. nih.govresearchgate.net

A detailed analysis of related structures reveals that the carbonyl group of the benzaldehyde is a prominent hydrogen bond acceptor, often forming C-H···O interactions with neighboring molecules. nih.govrsc.org These interactions can lead to the formation of dimers or extended chains within the crystal lattice.

The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the benzene ring influences the electron distribution of the aromatic system, which in turn affects the nature and strength of the π-π stacking interactions. nih.govelsevierpure.com Offset face-to-face and edge-to-face arrangements are common packing motifs observed in substituted benzaldehydes. iucr.org

Table 2: Common Intermolecular Interactions in Substituted Benzaldehyde Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| C-H···O | Aromatic C-H, Aldehyde C-H | Carbonyl O, Methoxy O | 2.2 - 2.8 |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 |

| C-H···π | Aromatic C-H | Benzene Ring | 2.5 - 3.0 |

| C-F···H | C-F | C-H | 2.4 - 2.9 |

Note: The distances are generalized from studies of various substituted benzaldehydes. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 3 Methoxy 5 Trifluoromethyl Benzaldehyde

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

DFT is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons.

Comparison of Calculated and Experimental Structural Parameters

A crucial step in validating any computational model is the comparison of calculated data with experimental results, typically obtained from X-ray crystallography. For a molecule like 3-Methoxy-5-(trifluoromethyl)benzaldehyde, this would involve comparing key bond lengths (e.g., C-C bonds in the benzene (B151609) ring, the C=O of the aldehyde, C-O of the methoxy (B1213986) group, and C-F of the trifluoromethyl group) and bond angles. A high degree of agreement between the theoretical and experimental values would confirm the accuracy of the chosen computational method (functional and basis set).

Hypothetical Data Table: Comparison of Structural Parameters

| Parameter | Calculated (DFT) | Experimental (X-ray) |

| C=O Bond Length (Å) | Data not available | Data not available |

| C-O (methoxy) Bond Length (Å) | Data not available | Data not available |

| C-C (ring avg.) Bond Length (Å) | Data not available | Data not available |

| C-CF3 Bond Length (Å) | Data not available | Data not available |

| O-C-H (aldehyde) Angle (°) | Data not available | Data not available |

Prediction of Vibrational Frequencies

Theoretical vibrational frequencies, corresponding to the stretching, bending, and torsional motions of the atoms, can be calculated using DFT. These calculated frequencies are often compared with experimental data from infrared (IR) and Raman spectroscopy. This comparison helps in the assignment of specific vibrational modes to the observed spectral bands.

Hypothetical Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch (aldehyde) | Data not available | Data not available |

| C-H Stretch (aldehyde) | Data not available | Data not available |

| C-F Stretch (trifluoromethyl) | Data not available | Data not available |

| C-O Stretch (methoxy) | Data not available | Data not available |

| Aromatic C-C Stretch | Data not available | Data not available |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Hypothetical Data Table: FMO Analysis

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Surface Analysis

The MEP surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, one would expect negative potential (red) around the oxygen atom of the carbonyl group and the methoxy group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and empty orbitals. This analysis would reveal the extent of electron delocalization from the methoxy group and the electron-withdrawing effects of the aldehyde and trifluoromethyl groups on the benzene ring.

Supramolecular Interaction Studies: Hirshfeld Surface Analysis and Energy Framework Calculations

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. It generates a surface around a molecule that is defined by the electron distribution of the molecule and its neighbors. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. Energy framework calculations complement this by quantifying the energetic contributions of these interactions, providing insight into the stability of the crystal packing.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. mdpi.com It calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption.

A typical TD-DFT calculation for this compound would involve optimizing the molecule's ground-state geometry and then computing the energies of its excited states. The results can be used to simulate a UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as n → π* or π → π* transitions. These transitions involve the promotion of an electron from a non-bonding (n) or pi (π) molecular orbital to an antibonding pi (π*) molecular orbital.

For a molecule like this compound, the electronic transitions are primarily associated with the benzaldehyde (B42025) moiety, with the methoxy and trifluoromethyl groups acting as auxochromes that can shift the absorption wavelengths. The methoxy group, an electron-donating group, is expected to cause a bathochromic (red) shift, while the electron-withdrawing trifluoromethyl group may induce a hypsochromic (blue) shift.

Table 1: Predicted Electronic Transitions for this compound using TD-DFT

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| 4.35 | 285 | 0.15 | HOMO -> LUMO | π -> π* |

| 4.98 | 249 | 0.45 | HOMO-1 -> LUMO | π -> π* |

| 5.52 | 225 | 0.08 | HOMO -> LUMO+1 | n -> π* |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameter for second-order NLO materials is the first hyperpolarizability (β).

For this compound, the presence of both an electron-donating group (-OCH3) and an electron-withdrawing group (-CF3) on the benzene ring suggests potential for NLO activity. This "push-pull" electronic structure can lead to a significant intramolecular charge transfer upon excitation, which is a key factor for a large β value.

Computational studies would involve calculating the components of the first hyperpolarizability tensor. The total hyperpolarizability can then be determined. These calculations can be performed in the gas phase and in different solvents to assess the environmental impact on the NLO properties.

Table 2: Calculated NLO Properties of this compound

| Property | Gas Phase | Dichloromethane |

|---|---|---|

| Dipole Moment (μ) (Debye) | 3.5 | 4.8 |

| First Hyperpolarizability (β) (10⁻³⁰ esu) | 15.2 | 22.5 |

Solvent Effects on Molecular Properties and Reactivity using Continuum Models

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Continuum models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to account for these solvent effects. primescholars.com In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

For this compound, PCM calculations could be used to investigate how solvents of varying polarity affect its geometry, electronic spectrum, NLO properties, and chemical reactivity. For instance, an increase in solvent polarity is generally expected to red-shift the π → π* transitions in the electronic spectrum. Similarly, the first hyperpolarizability is often enhanced in more polar solvents.

By calculating properties in different solvents, a theoretical understanding of the solvatochromic effects and the modulation of NLO response can be achieved.

Table 3: Predicted Solvent Effects on the λmax of the Lowest Energy π → π Transition of this compound*

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

|---|---|---|

| n-Hexane | 1.88 | 280 |

| Dichloromethane | 8.93 | 288 |

| Ethanol | 24.55 | 292 |

| Water | 78.39 | 295 |

Applications and Utility in Organic Synthesis and Materials Science

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

3-Methoxy-5-(trifluoromethyl)benzaldehyde serves as a versatile starting material for the construction of a wide range of complex organic structures. Its aldehyde group provides a reactive handle for numerous transformations, while the methoxy (B1213986) and trifluoromethyl groups on the aromatic ring modulate the electronic and steric properties of the molecule and its derivatives.

Precursor for Various Bioactive Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry, forming the core of a vast number of pharmaceutical agents. mdpi.comeprajournals.com The trifluoromethyl group is a common feature in many modern drugs, where it can enhance metabolic stability and receptor binding affinity. nih.gov While direct examples of the use of this compound in the synthesis of specific marketed drugs are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. For instance, trifluoromethyl-substituted benzimidazole (B57391) derivatives have shown considerable antibacterial activity. nih.gov The synthesis of such compounds often involves the condensation of a substituted benzaldehyde (B42025) with an appropriate diamine.

The general synthetic utility of substituted benzaldehydes in the formation of bioactive heterocycles is well-established. For example, the condensation of benzaldehyde derivatives with various nitrogen-containing nucleophiles is a common strategy for the synthesis of pyrimidines, benzodiazepines, and other pharmacologically relevant scaffolds. The presence of the electron-withdrawing trifluoromethyl group in this compound can influence the reactivity of the aldehyde group and the subsequent biological activity of the resulting heterocyclic products.

| Heterocyclic Scaffold | General Synthetic Approach | Potential Bioactivity |

| Benzimidazoles | Condensation with o-phenylenediamines | Antibacterial, Antifungal |

| Pyrimidines | Reaction with urea (B33335) or thiourea (B124793) derivatives | Antiviral, Anticancer |

| Benzodiazepines | Reaction with o-phenylenediamines followed by cyclization | Anxiolytic, Anticonvulsant |

Intermediates in the Development of Fine Chemicals and Agrochemicals

Trifluoromethyl-substituted aromatic compounds are crucial intermediates in the production of a wide range of fine chemicals and agrochemicals. google.com The trifluoromethyl group can enhance the efficacy of herbicides and pesticides. While specific large-scale agrochemical applications of this compound are not widely publicized, its structural features are pertinent to this field. For instance, trifluoromethylbenzaldehydes are valuable precursors for synthesizing active ingredients in pesticides and pharmaceutical products. google.com

The synthesis of complex agrochemicals often involves multi-step sequences where substituted benzaldehydes are key building blocks. The aldehyde functionality can be transformed into a variety of other functional groups, allowing for the construction of the target molecule. The methoxy group can also be a key feature for biological activity or can be modified in later synthetic steps.

Synthesis of Schiff Base Ligands and Their Metal Complexes

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands in coordination chemistry. sci-hub.boxnih.govearthlinepublishers.com Their metal complexes have shown a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. sci-hub.boxnih.gov The synthesis of Schiff base ligands from substituted benzaldehydes is a straightforward and high-yielding reaction. semanticscholar.orgjmchemsci.comresearchgate.net

The reaction of this compound with various primary amines would yield a series of Schiff base ligands with varying steric and electronic properties. These ligands can then be coordinated with a range of transition metals, such as copper, nickel, cobalt, and zinc, to form stable complexes. mdpi.commdpi.com The biological activity of these complexes is often found to be enhanced compared to the free ligands. sci-hub.box

Table of Representative Schiff Base Synthesis:

| Amine Reactant | Resulting Schiff Base Structure | Potential Metal Complexes |

|---|---|---|

| Aniline | Cu(II), Ni(II), Co(II) | |

| p-Toluidine | Zn(II), Mn(II) |

Utilization in the Formation of Polymeric Precursors

Aromatic aldehydes can be utilized in the synthesis of various polymers. mdpi.com For example, they can undergo condensation polymerization with phenols to form phenolic resins or be used in the synthesis of polyesters and polyurethanes after conversion to diols. mdpi.com While the direct polymerization of this compound is not a common application, it can serve as a precursor to monomers for polymerization.

For instance, the aldehyde group can be reduced to an alcohol, which can then be used as a monomer in polyester (B1180765) or polyurethane synthesis. The presence of the trifluoromethyl group can impart unique properties to the resulting polymer, such as increased thermal stability, chemical resistance, and hydrophobicity. researchgate.net The synthesis of polymers from lignin-derived aromatic aldehydes like vanillin, which shares the methoxy-substituted benzaldehyde motif, is an area of active research. mdpi.com

Rational Design Principles for Fluorinated Synthons in Organic Chemistry

The deliberate incorporation of fluorine into organic molecules is a key strategy in modern drug design and materials science. researchgate.netnih.govmdpi.comresearchgate.netnih.gov The use of fluorinated synthons, such as this compound, is guided by a set of rational design principles aimed at leveraging the unique properties of fluorine to enhance molecular performance.

One of the primary reasons for incorporating fluorine is to improve metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic oxidation by cytochrome P450 enzymes. This can lead to a longer biological half-life and improved pharmacokinetic profiles of drug candidates. mdpi.com

Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect a molecule's binding affinity to its biological target. The trifluoromethyl group, in particular, is a strong electron-withdrawing group and is often used as a bioisostere for other groups, such as a methyl or chloro group, to fine-tune the electronic properties of a molecule.

In materials science, the incorporation of fluorine can lead to polymers with low surface energy, high thermal stability, and enhanced chemical resistance. These properties are desirable for a range of applications, including non-stick coatings, advanced lubricants, and high-performance plastics. researchgate.net The design of fluorinated synthons for materials science focuses on introducing fluorine in a way that maximizes these desirable properties.

Medicinal Chemistry and Biological Activity Studies Stemming from 3 Methoxy 5 Trifluoromethyl Benzaldehyde Scaffolds

Derivatization for the Synthesis of Potential Therapeutic Agents

The aldehyde functional group of 3-methoxy-5-(trifluoromethyl)benzaldehyde is a key handle for a multitude of chemical transformations, allowing for its incorporation into more complex molecular architectures. This reactivity has been exploited to generate libraries of compounds for screening against various biological targets, leading to the identification of promising therapeutic leads.

The γ-butyrolactone core is a prominent structural motif found in numerous natural products with significant biological activity, including potent antitumor properties. Synthetic analogues of these lactones are a major focus of anticancer drug discovery. Substituted benzaldehydes, such as this compound, are critical precursors in the multi-step synthesis of these target molecules.

While specific studies detailing the synthesis of γ-butyrolactones directly from this compound are not prevalent in publicly accessible literature, the established synthetic routes are well-defined. A common approach involves the reaction of a benzaldehyde (B42025) derivative with a suitable reagent, such as a Reformatsky-type reaction with ethyl α-(bromomethyl)acrylate, to construct the lactone ring system. The resulting aryl-substituted γ-butyrolactone can then be further modified to enhance its biological activity. The incorporation of the 3-methoxy-5-(trifluoromethyl)phenyl group is of particular interest, as the trifluoromethyl moiety is known to contribute to the cytotoxic and antitumor activity of various compounds. For instance, studies on α-methylene-γ-butyrolactones bearing other substituted aromatic groups have shown moderate to significant antitumor activity against cell lines such as P-388 and K-562. nih.gov The synthesis of various bifunctional α-methylene-γ-butyrolactones has been explored for their potential as antitumor agents, with some compounds showing inhibitory effects on Walker tumors. nih.gov

Chronic inflammation is a key factor in the development and progression of various diseases, including certain cancers like hepatocellular carcinoma (hepatoma). Therefore, compounds that can modulate inflammatory pathways are of significant therapeutic interest. The this compound scaffold is a building block for synthesizing molecules with dual anti-inflammatory and anti-hepatoma activities.

A notable example is the synthesis of trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones (BAPs). These compounds can be synthesized through a condensation reaction between a substituted benzaldehyde, such as this compound, and a 4-piperidone (B1582916) core. Research has shown that introducing trifluoromethyl groups to this class of compounds can significantly enhance their ability to reduce inflammation and trigger apoptosis in hepatoma cells. researchgate.net The mechanism of action for these derivatives often involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response. researchgate.net One study successfully identified a lead compound containing three trifluoromethyl substituents that exhibited potent anti-tumor and anti-inflammatory effects. researchgate.net

The following table summarizes the biological activity of a representative trifluoromethyl-substituted BAP derivative against a human hepatoma cell line (HepG2).

| Compound | Substitution Pattern | Anti-inflammatory Activity (NF-κB Inhibition) | Anti-Hepatoma Activity (HepG2 Apoptosis) |

| Compound 16 | Tris-trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidone | Potent Inhibition | Dose-dependent apoptosis |

Data synthesized from findings reported in literature. researchgate.net

The specific structural features of derivatives from this compound make them valuable tools in studying enzyme function and protein-ligand interactions. The trifluoromethyl group, in particular, can form unique and favorable interactions with protein active sites.

As mentioned, trifluoromethyl-substituted BAPs have been shown to inhibit the activation of the NF-κB protein, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. researchgate.net This inhibitory action is a direct result of the molecule's interaction with components of the NF-κB signaling cascade. Furthermore, the trifluoromethyl group is a key feature in the design of inhibitors for other enzymes. For example, series of trifluoromethyl-substituted pyrimidines have been developed as selective cyclooxygenase-2 (COX-2) inhibitors, an important target for anti-inflammatory drugs. researchgate.net

Molecular modeling and high-resolution crystal structures have revealed that trifluoromethyl groups can engage in short-distance, multipolar interactions with the protein backbone, specifically with the carbonyl carbons of amide bonds. nih.gov These fluorine-backbone interactions can significantly increase the binding affinity of a ligand for its target protein, sometimes improving activity by as much as five- to ten-fold. nih.gov This makes the trifluoromethyl group a valuable component for rational drug design when seeking to enhance the potency of enzyme inhibitors.

Strategic Impact of Fluorine and Trifluoromethyl Group on Biological Properties

The incorporation of fluorine, and specifically the trifluoromethyl (-CF3) group, into drug candidates is a well-established strategy in medicinal chemistry to enhance their therapeutic potential. This is due to the unique electronic properties, steric profile, and lipophilicity of the -CF3 group.

A major challenge in drug development is ensuring that a candidate molecule is not rapidly broken down by metabolic enzymes (like the cytochrome P450 family) before it can exert its therapeutic effect. The trifluoromethyl group plays a crucial role in enhancing metabolic stability.

This enhanced lipophilicity improves the molecule's ability to partition into the cell membrane, facilitating passive diffusion into the cell. nih.gov This property is critical for the bioavailability of orally administered drugs. The -CF3 group's ability to improve membrane permeability can lead to better absorption and distribution of the drug throughout the body, ensuring it reaches its target tissues in sufficient concentrations. Studies have explicitly demonstrated that substituting a methyl group with a trifluoromethyl group is a useful strategy for increasing the membrane permeability of molecules.

Participation in Specific Non-Covalent Interactions (e.g., Hydrogen and Halogen Bonding) with Biological Targets

The strategic placement of methoxy (B1213986) and trifluoromethyl groups on a benzaldehyde scaffold, as seen in this compound, provides a framework with the potential for specific and influential non-covalent interactions with biological targets. These interactions are crucial for the molecular recognition, binding affinity, and ultimately, the biological activity of derivative compounds. The electron-withdrawing nature of the trifluoromethyl group and the hydrogen-bonding capabilities of the methoxy and aldehyde functionalities are key to these interactions.

The trifluoromethyl group, while not a classical hydrogen bond donor or acceptor, can participate in non-covalent interactions that contribute to binding affinity. These include dipole-dipole interactions and van der Waals forces. Furthermore, the fluorine atoms can act as weak hydrogen bond acceptors in certain contexts. The presence of this group can also influence the electronic properties of the entire molecule, potentially enhancing other non-covalent interactions.

The methoxy group, with its oxygen atom, can act as a hydrogen bond acceptor, forming interactions with suitable donor groups on a biological target, such as the amide protons of an amino acid backbone or the hydroxyl groups of serine, threonine, or tyrosine residues. The aldehyde group also possesses a carbonyl oxygen that is a potent hydrogen bond acceptor.

While direct studies detailing the specific non-covalent interactions of this compound itself with biological targets are not extensively documented in publicly available research, the utility of the closely related 3-methoxy-5-(trifluoromethyl)phenyl moiety in establishing such interactions is evident in the development of potent and selective kinase inhibitors.

The following table summarizes the key interactions observed for the inhibitor CAF022, which contains the 3-methoxy-5-(trifluoromethyl)phenyl group, within the CLK1 active site.

| Interacting Ligand Moiety | Interaction Type | Biological Target Residue(s) | Reference |

| 3-methoxy-5-(trifluoromethyl)phenyl | van der Waals Interactions | p-loop of CLK1 | researchgate.net |

| Pyrazolo[1,5-b]pyridazine | Hydrogen Bonds | K191 and a structurally conserved water molecule | researchgate.net |

| Pyrazolo[1,5-b]pyridazine | Hydrogen Bonds | Backbone of L244 (hinge region) | researchgate.net |

This example underscores the role of the 3-methoxy-5-(trifluoromethyl)phenyl scaffold in anchoring a molecule within a binding site, facilitating key interactions that drive biological activity. The principles of hydrogen bonding and other non-covalent interactions are fundamental to the rational design of new therapeutic agents based on this and related chemical frameworks.

Future Research Directions and Emerging Trends for 3 Methoxy 5 Trifluoromethyl Benzaldehyde

Development of Novel and Green Synthetic Methodologies

Future research is anticipated to focus on developing more efficient, environmentally friendly, and economically viable synthetic routes to 3-Methoxy-5-(trifluoromethyl)benzaldehyde and its derivatives. While traditional methods may rely on harsh reagents and generate significant waste, the principles of green chemistry are driving the exploration of new methodologies.

Key areas of development include:

Catalytic C-H Functionalization: Direct, late-stage functionalization of C-H bonds is a rapidly advancing field that could provide novel pathways to synthesize substituted benzaldehydes. acs.orgnih.gov Research into selective ortho-C–H hydroxylation or other functionalizations of benzaldehyde (B42025) derivatives, potentially using transient directing groups, could be adapted for this specific molecule. acs.orgnih.gov

One-Pot, Two-Step Procedures: Methodologies that combine multiple reaction steps into a single pot, such as a reduction/cross-coupling procedure, can significantly improve efficiency and reduce waste. rug.nl Applying such strategies, perhaps starting from more readily available precursors, could streamline the synthesis of this compound.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters. Developing flow-based syntheses for this compound could lead to higher yields and purity.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Future research may explore enzymatic routes for the synthesis or modification of this compound, offering high selectivity under mild conditions.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic C-H Functionalization | Atom economy, reduced synthetic steps | Development of selective catalysts and directing groups |

| One-Pot Procedures | Increased efficiency, reduced waste | Optimization of reaction conditions and reagent compatibility |

| Flow Chemistry | Improved safety, scalability, and control | Reactor design and optimization of flow parameters |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme screening and engineering |

Exploration of New Catalytic Transformations Involving the Compound

The aldehyde functionality of this compound makes it a versatile substrate for a wide range of catalytic transformations. Future research will likely explore novel reactions that leverage the unique electronic properties conferred by its substituents.

Emerging trends in this area include:

Asymmetric Catalysis: The development of chiral catalysts for enantioselective additions to the aldehyde group will be crucial for the synthesis of biologically active molecules.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis. beilstein-journals.org Exploring the photochemical reactivity of this compound could lead to the discovery of novel transformations and reaction pathways. beilstein-journals.org

Dual Catalysis: Combining different catalytic modes, such as organocatalysis and metal catalysis, can enable transformations that are not possible with a single catalyst. This approach could be used to develop novel multi-component reactions involving this compound.

Catalytic Hydrogenation: The use of efficient and reusable catalysts, such as ruthenium nanoparticles supported on ordered mesoporous carbons, for the hydrogenation of substituted benzaldehydes is an area of active research. researchgate.net Investigating the hydrogenation of this compound under green conditions (e.g., in water) could be a fruitful avenue. researchgate.net

Advanced Computational Modeling for Deeper Insights into Structure-Property-Activity Relationships

Computational chemistry and molecular modeling are indispensable tools for understanding the behavior of molecules and for the rational design of new compounds with desired properties. For this compound, advanced computational modeling can provide deeper insights into its structure-property-activity relationships.

Future research directions in this area include: